molecular formula C17H20N6O B611252 TC-Mps1-12 CAS No. 1206170-62-8

TC-Mps1-12

Cat. No. B611252
CAS RN: 1206170-62-8
M. Wt: 324.38
InChI Key: XDEFNAWAKYQBQY-UHFFFAOYSA-N
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Description

TC-Mps1-12 is a potent and selective inhibitor of monopolar spindle 1 (Mps1), with an IC50 of 6.4 nM . It has been shown to suppress the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability .


Molecular Structure Analysis

The molecular formula of TC-Mps1-12 is C17H20N6O . The InChI string is InChI=1S/C17H20N6O/c1-17(2,3)23-16-12(9-18)13(19)8-14(22-16)21-11-6-4-10(5-7-11)15(20)24/h4-8H,1-3H3,(H2,20,24)(H4,19,21,22,23) . The canonical SMILES string is CC(C)(C)NC1=C(C(=CC(=N1)NC2=CC=C(C=C2)C(=O)N)N)C#N .


Physical And Chemical Properties Analysis

The molecular weight of TC-Mps1-12 is 324.4 g/mol . It has a topological polar surface area of 130 Ų . The compound has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass and monoisotopic mass of TC-Mps1-12 are both 324.16985928 g/mol .

Scientific Research Applications

Cancer Therapy: Hepatocellular Carcinoma

TC-Mps1-12: has been shown to suppress the growth of hepatocellular carcinoma (HCC) cells by inducing chromosomal instability . The compound leads to chromosome misalignment and missegregation, ultimately triggering apoptosis in cancer cells. This suggests that TC-Mps1-12 could be a promising therapeutic agent for liver cancer treatment.

Kinase Inhibition Research

As a kinase inhibitor, TC-Mps1-12 serves as a valuable tool in studying the role of Mps1 in various cellular processes. It helps in understanding how inhibition of Mps1 kinase activity can influence cell division and the maintenance of genomic stability .

Spindle Assembly Checkpoint Study

The spindle assembly checkpoint (SAC) is essential for proper chromosome segregation during mitosisTC-Mps1-12 has been utilized to study the SAC’s function by inhibiting Mps1, which is a key regulator of this checkpoint . This research can provide insights into the mechanisms of chromosomal instability and aneuploidy in cancer cells.

Chromosomal Instability Study

TC-Mps1-12: is used to induce chromosomal instability in cells, which is a hallmark of cancer. By causing mitotic errors, researchers can study the pathways involved in chromosomal segregation and the potential for targeting these pathways in cancer therapy .

Cell Cycle Research

Researchers use TC-Mps1-12 to dissect the role of Mps1 in cell cycle progression. Inhibiting Mps1 with TC-Mps1-12 can reveal its functions in checkpoint activation and the transition between different cell cycle phases .

Targeted Therapy Development

TC-Mps1-12: aids in the development of targeted therapies for cancers with specific genetic backgrounds. For instance, it has been shown that cancer cell lines with mutations in the CTNNB1 gene are more sensitive to Mps1 inhibitors, suggesting a potential for patient stratification in clinical trials .

properties

IUPAC Name

4-[[4-amino-6-(tert-butylamino)-5-cyanopyridin-2-yl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-17(2,3)23-16-12(9-18)13(19)8-14(22-16)21-11-6-4-10(5-7-11)15(20)24/h4-8H,1-3H3,(H2,20,24)(H4,19,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEFNAWAKYQBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C(=CC(=N1)NC2=CC=C(C=C2)C(=O)N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TC-Mps1-12

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action for TC-Mps1-12?

A: TC-Mps1-12 is a novel inhibitor of the Monopolar Spindle 1 (Mps1) kinase, also known as TTK. [] While the exact binding mechanism is not elaborated on in the provided abstracts, inhibiting Mps1 disrupts its role in chromosome alignment and the spindle assembly checkpoint (SAC) during mitosis. [] This disruption leads to chromosomal instability, ultimately suppressing the growth of hepatocellular carcinoma cells. []

Q2: Is there any structural information available for TC-Mps1-12?

A: One abstract mentions that the crystal structure of the TTK kinase domain in complex with TC-Mps1-12 has been determined. [] Unfortunately, the abstract does not provide further details about the molecular formula, weight, or spectroscopic data. Further investigation into full-text research articles or databases is recommended to obtain comprehensive structural information about TC-Mps1-12.

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